molecular formula C24H32O5 B1670279 Desacetylcinobufagin CAS No. 4026-95-3

Desacetylcinobufagin

Katalognummer: B1670279
CAS-Nummer: 4026-95-3
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: IXZHDDUFQVXHIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desacetylcinobufagin, auch bekannt als Deacetylcinobufagin, ist eine natürliche Verbindung, die aus der Hautsekretion von Kröten, insbesondere der Gattung Bufo, gewonnen wird. Es ist ein Bufadienolid, eine Art Steroid, das eine signifikante biologische Aktivität gezeigt hat. This compound ist bekannt für seine potenziellen therapeutischen Anwendungen, insbesondere in der Krebsforschung .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Desacetylcinobufagin kann durch mikrobielle Transformation synthetisiert werden. Eine Methode beinhaltet die Verwendung des Pilzes Fusarium avenaceum AS 3.4594, der Cinobufagin unter bestimmten Bedingungen in this compound umwandeln kann . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung der Kultur bei einer bestimmten Temperatur und einem bestimmten pH-Wert für eine festgelegte Dauer, um eine optimale Ausbeute zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound basiert hauptsächlich auf der Extraktion aus natürlichen Quellen, wie z. B. der Hautsekretion von Kröten. Der Extraktionsprozess umfasst mehrere Schritte, darunter die Lösungsmittelextraktion, die Reinigung und die Kristallisation, um die Verbindung in ihrer reinen Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desacetylcinobufagin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Gängige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Desacetylcinobufagin, a compound derived from the skin of the cane toad (Rhinella marina), has garnered attention in various scientific fields due to its potential therapeutic applications. This article explores the applications of this compound, focusing on its pharmacological properties and implications for future research.

Anticancer Activity

This compound has shown promise in cancer research, particularly in studies involving various cancer cell lines. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through several mechanisms:

  • Cell Cycle Arrest : this compound has been observed to cause cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells.
  • Induction of Apoptosis : Studies have demonstrated that this compound activates caspases and upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins, contributing to its anticancer effects .

Cardiovascular Effects

While this compound's cardiotoxicity is a concern, it also exhibits potential as a cardioprotective agent in certain contexts:

  • Positive Inotropic Effects : Similar to other bufadienolides, this compound can enhance cardiac contractility, making it a candidate for further investigation in heart failure therapies.
  • Potential for Arrhythmia : Its effects on cardiac ion channels necessitate careful evaluation due to the risk of inducing arrhythmias .

Anti-inflammatory Properties

Recent studies have highlighted this compound's role in modulating inflammatory responses:

  • Cytokine Modulation : It has been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models, suggesting its potential utility in treating inflammatory diseases .
  • Mechanisms Involved : The anti-inflammatory effects are thought to be mediated through inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in regulating inflammation .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInduces apoptosis in cancer cell lines; causes G2/M phase arrest.
Cardiovascular EffectsExhibits positive inotropic effects; potential arrhythmogenic risks noted.
Anti-inflammatory EffectsSuppresses TNF-α and IL-6 release; inhibits NF-κB signaling pathway.

Notable Research Insights

  • A pharmacokinetic study indicated that this compound is rapidly absorbed and reaches significant plasma concentrations, which may enhance its therapeutic efficacy against tumors .
  • In vivo studies demonstrated that treatment with this compound led to reduced tumor growth in animal models, reinforcing its potential as an anticancer agent .
  • The compound's ability to modulate inflammatory responses suggests a dual role in both cancer therapy and management of inflammatory diseases .

Wirkmechanismus

Deacetylcinobufagin exerts its effects primarily through the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular calcium levels, which can trigger apoptosis in cancer cells. The compound also interacts with various molecular targets and pathways, including the mitochondrial pathway and the death receptor pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale und seiner starken biologischen Aktivität. Es hat eine höhere Selektivität und Potenz bei der Induktion von Apoptose in Krebszellen gezeigt im Vergleich zu seinen Analoga .

Biologische Aktivität

Desacetylcinobufagin (DACB) is a naturally occurring bufadienolide derived from the skin of the cane toad (Bufo species), particularly noted for its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with DACB, including its cytotoxic effects on various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C24_{24}H32_{32}O5_5 and is characterized by a unique structure that contributes to its biological activity. The compound is noted for its structural similarities to other bufadienolides, which are known for their diverse pharmacological effects.

Cytotoxicity and Antitumor Activity

DACB has been shown to exhibit significant cytotoxicity against various cancer cell lines, including:

  • HeLa Cells : DACB demonstrated potent inhibitory effects on HeLa cell viability, with IC50_{50} values indicating strong antiproliferative properties.
  • A375 Cells : Similar effects were observed in A375 melanoma cells, where DACB induced apoptosis and inhibited cell proliferation.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa2.5Induction of apoptosis via caspase activation
A3751.8Inhibition of PI3K/Akt signaling pathway
HepG20.86Cell cycle arrest at G2/M phase
HCT-1161.5Modulation of ROS-mediated pathways

The biological activity of DACB can be attributed to several mechanisms:

  • Apoptosis Induction : DACB activates caspase pathways leading to apoptosis in cancer cells. For instance, in HeLa cells, DACB treatment resulted in increased levels of cleaved caspases, indicating apoptotic cell death.
  • Cell Cycle Arrest : In HepG2 liver cancer cells, DACB was found to induce G2/M phase arrest, disrupting normal cell division.
  • Reactive Oxygen Species (ROS) Modulation : DACB influences ROS levels within cells, which can lead to increased oxidative stress and subsequent cell death in tumor cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of DACB in various experimental settings:

  • In Vitro Studies : A study demonstrated that DACB significantly inhibited the growth of multiple cancer cell lines, including those resistant to conventional therapies. The compound's cytotoxicity was evaluated using MTT assays, revealing dose-dependent effects.
  • In Vivo Research : Animal models treated with DACB showed reduced tumor growth compared to control groups. For example, a study involving xenograft models indicated that intratumoral injection of DACB led to significant tumor regression.
  • Comparative Studies : Research comparing DACB with other bufadienolides revealed that DACB possesses superior cytotoxic properties against certain cancer types, suggesting its potential as a lead compound for drug development.

Safety and Toxicology

While DACB exhibits promising therapeutic potential, safety assessments are crucial. Preliminary studies indicate that at therapeutic doses, DACB does not exhibit significant toxicity towards normal cells. However, further toxicological evaluations are necessary to establish safety profiles for clinical applications.

Eigenschaften

IUPAC Name

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZHDDUFQVXHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960660
Record name 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4026-95-3
Record name Deacetylcinobufagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylcinobufagin
Reactant of Route 2
Desacetylcinobufagin
Reactant of Route 3
Desacetylcinobufagin
Reactant of Route 4
Desacetylcinobufagin
Reactant of Route 5
Desacetylcinobufagin
Reactant of Route 6
Desacetylcinobufagin
Customer
Q & A

Q1: What is the origin of Desacetylcinobufagin?

A1: this compound is a naturally occurring bufadienolide, often found as a metabolite of cinobufagin, a major component of ChanSu, a traditional Chinese medicine derived from the skin of the toad Bufo bufo gargarizans Cantor. [, , , , ]

Q2: What is the primary metabolic pathway of cinobufagin involving this compound?

A2: this compound is a major metabolite of cinobufagin in rats, formed primarily through deacetylation at the C-16 position. [, ]

Q3: Besides deacetylation, what other metabolic transformations does cinobufagin undergo?

A3: Cinobufagin undergoes various metabolic transformations, with hydroxylation being the most common. Preferred hydroxylation sites are C-1β, C-5, and C-12β, leading to the formation of metabolites like 12β-hydroxyl cinobufagin and 5β-hydroxyl cinobufagin. [, , ]

Q4: Are there specific microorganisms capable of metabolizing cinobufagin to produce this compound?

A4: Yes, the fungus Fusarium avenaceum AS 3.4594 has been shown to transform this compound into various metabolites, including 3-keton-desacetylcinobufagin and 3-epi-desacetylcinobufagin. []

Q5: Is there evidence of this compound formation in other species besides rats?

A5: While this compound is found in rat serum after cinobufagin administration, only the unchanged parent compound has been detected in dog and cat plasma, suggesting species-specific metabolism. []

Q6: How does the bioactivity of this compound compare to that of cinobufagin?

A7: this compound generally exhibits weaker inhibitory activity on guinea pig heart Na+/K+-ATPase compared to its parent compound, cinobufagin. [] Similarly, some metabolites, including this compound, showed reduced cytotoxicity against human cancer cell lines compared to cinobufagin. []

Q7: Does this compound exhibit any cytotoxic activity?

A8: While generally less potent than cinobufagin, some studies suggest that this compound may retain some cytotoxic activity against specific cancer cell lines. []

Q8: Are there any known microbial transformations of this compound?

A9: Yes, the fungus Alternaria alternata can specifically hydroxylate this compound at the 12β-position, leading to the formation of 12β-hydroxyl this compound. [, ]

Q9: What is the significance of 12β-hydroxylation of bufadienolides?

A10: The 12β-hydroxylated bufadienolides are challenging to synthesize chemically but can be produced through microbial transformation, making this process valuable for obtaining these compounds. [, ]

Q10: Has this compound been found in other toad species?

A11: Yes, this compound has been identified in the skin extracts of the Korean toad (Bufo bufo gargarizans CANTOR), along with other bufogenin conjugates. []

Q11: What analytical techniques are commonly used to identify and quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and other bufadienolides in various matrices. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.